![molecular formula C24H29N3O2 B2628707 2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide CAS No. 941980-19-4](/img/structure/B2628707.png)
2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide
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Overview
Description
2-(4-Benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a benzhydrylpiperazine moiety, which is linked to a cyclopentyl-2-oxoacetamide group. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide typically involves the reaction of benzhydrylpiperazine with cyclopentyl-2-oxoacetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the potential of 2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial in the inflammatory response, and their inhibition can lead to reduced inflammation and pain.
Case Study : A study published in Pharmaceutical Research demonstrated that derivatives of this compound exhibited significant inhibition of COX-2 and 5-LOX, outperforming established drugs like celecoxib. Compound 9d showed an IC50 value of 0.25 μM for COX-2 and 7.87 μM for 5-LOX, indicating strong anti-inflammatory potential .
Compound | COX-2 IC50 (μM) | 5-LOX IC50 (μM) |
---|---|---|
9d | 0.25 | 7.87 |
Celecoxib | 0.36 | - |
Zileuton | - | 14.29 |
Anti-cancer Activity
The compound has also been investigated for its anti-cancer properties. It has shown promise in inhibiting the proliferation of various cancer cell lines.
Case Study : In vitro studies on A549 (lung cancer), COLO-205 (colon cancer), and MIA-PaCa-2 (pancreatic cancer) cells revealed that the compound effectively reduced cell viability. The results indicated a dose-dependent response, with significant cytotoxicity observed at higher concentrations .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies have indicated that the compound possesses favorable absorption characteristics, making it a candidate for oral administration.
Safety Assessment : Acute oral toxicity tests conducted on Wistar rats showed that doses up to 500 mg/kg were well-tolerated without any mortality or significant adverse effects observed after two weeks .
Mechanism of Action
The mechanism of action of 2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: Known for its inhibitory effects on human carbonic anhydrase.
2-(4-Benzhydrylpiperazin-1-yl)ethanol: Used in the synthesis of antihistamines.
2-(4-Benzhydrylpiperazin-1-yl)ethoxy)ethanol:
Uniqueness
2-(4-Benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research.
Biological Activity
The compound 2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide is a synthetic molecule that has garnered interest due to its potential biological activities, particularly as an inhibitor of human carbonic anhydrases (hCAs). This article explores the biological activity of this compound, highlighting its mechanisms, structural characteristics, and relevant case studies.
Molecular Formula and Structure
The molecular formula of this compound is C26H32N2O3. The compound features a benzhydryl group attached to a piperazine ring, which is further linked to a cyclopentyl group and an acetamide moiety.
Structural Characteristics
The structural properties contribute to its biological activity. The presence of the benzhydryl group enhances lipophilicity, while the piperazine ring provides flexibility that may be crucial for binding interactions with target enzymes.
Property | Value |
---|---|
Molecular Weight | 420.544 g/mol |
Density | 1.221 g/cm³ |
LogP | 3.306 |
Polar Surface Area (PSA) | 90.280 |
Inhibition of Human Carbonic Anhydrases
Recent studies have indicated that this compound acts as an effective inhibitor of human carbonic anhydrases II and VII. These enzymes play critical roles in various physiological processes, including respiration and acid-base balance.
Mechanism of Inhibition
The compound binds to the active site of hCA, stabilizing itself through multiple polar and hydrophobic interactions. Research shows that it exhibits higher selectivity for hCA VII compared to hCA II due to the conformational flexibility of its linker and tail length, which allows for more favorable enzyme-inhibitor interactions .
Case Studies
- Structural Analysis : A study published in the Royal Society of Chemistry detailed the crystal structures of the compound in complex with hCA II and VII, revealing insights into its binding interactions and selectivity .
- Therapeutic Applications : Investigations into the therapeutic potential of this compound have suggested its use in conditions where modulation of carbonic anhydrase activity is beneficial, such as glaucoma or epilepsy .
- Comparative Studies : Comparative analyses with other inhibitors indicated that this compound possesses a unique profile that may lead to fewer side effects compared to traditional carbonic anhydrase inhibitors .
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c28-23(25-21-13-7-8-14-21)24(29)27-17-15-26(16-18-27)22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,21-22H,7-8,13-18H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMOKOLZLIYIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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